2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been reported to act as a tubulin inhibitor . Tubulin is a globular protein and is the building block of microtubules, which are crucial for cell division and maintaining cell shape.
Mode of Action
Based on the action of the structurally similar compound mentioned above, it can be inferred that this compound might interact with tubulin, inhibiting its polymerization during cell division . This disruption of microtubule dynamics could lead to cell cycle arrest .
Biochemical Pathways
The structurally similar compound mentioned above has been shown to induce cell cycle arrest at the g2/m phase . This suggests that the compound could affect the cell cycle regulation pathway, leading to the inhibition of cell division and proliferation.
Result of Action
The compound’s action results in significant cytotoxicity in cells, as indicated by the structurally similar compound’s ability to induce cytotoxicity in SGC-7901 and HeLa cells . The compound disrupts microtubule dynamics, leading to cell cycle arrest and eventually inducing cell apoptosis .
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-11-8-15(23-27-11)19-17(25)10-28-18-21-20-16-7-6-14(22-24(16)18)12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETRSJWWWHXSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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